

structure of 2-propylcyclobutanone

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An In-depth Technical Guide to the Structure and Utility of **2-Propylcyclobutanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **2-propylcyclobutanone**, a representative substituted four-membered cyclic ketone. We delve into its fundamental molecular and electronic structure, exploring the conformational nuances and inherent ring strain that dictate its chemical behavior. This document outlines key synthetic strategies, details robust protocols for its structural elucidation via modern spectroscopic techniques, and analyzes its reactivity, with a focus on its utility as a versatile synthetic intermediate. Furthermore, we contextualize the significance of the cyclobutanone scaffold within the broader landscape of medicinal chemistry and drug development, highlighting its emerging role in the design of novel therapeutics. This guide is intended to serve as a foundational resource for researchers leveraging cyclobutane derivatives in organic synthesis and pharmaceutical innovation.

Introduction: The Rising Prominence of Strained Ring Systems

In the landscape of synthetic and medicinal chemistry, strained carbocyclic molecules have transitioned from curiosities to powerful tools for molecular design.^[1] Among these, cyclobutane derivatives are particularly noteworthy. With a ring strain energy of approximately 26 kcal/mol, the cyclobutane ring is reactive enough to participate in unique transformations yet

stable enough to be incorporated as a core structural motif.^[2]^[3] This balance makes it an attractive scaffold for building molecular complexity and introducing specific three-dimensional conformations.^[3]

Cyclobutanones, as functionalized derivatives, are especially valuable. They serve as versatile building blocks for a wide array of more complex molecules, including natural products and bioactive compounds.^[1]^[4] The carbonyl group provides a reactive handle for functionalization, while the strained ring can be strategically manipulated through ring-opening, ring-expansion, or ring-contraction reactions.^[2]^[4] This guide focuses specifically on **2-propylcyclobutanone** as a model system to understand the core principles governing the structure, analysis, and application of this important class of molecules.

Molecular and Electronic Structure

Chemical Identity and Properties

2-Propylcyclobutanone is a saturated cyclic ketone. Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	2-propylcyclobutan-1-one	[5]
Molecular Formula	C ₇ H ₁₂ O	[5]
Molecular Weight	112.17 g/mol	[5]
CAS Number	34995-23-8	[6]
Boiling Point	73-75 °C (at 100 Torr)	[6]
Canonical SMILES	CCCC1CCC1=O	[5]

Stereochemistry and 3D Conformation

The presence of a substituent at the C2 position renders **2-propylcyclobutanone** a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via an asymmetric route.

The cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent C-H bonds. This puckering creates two distinct substituent positions: axial and equatorial. The propyl group at the C2 position will preferentially occupy the pseudo-equatorial position to minimize steric interactions.

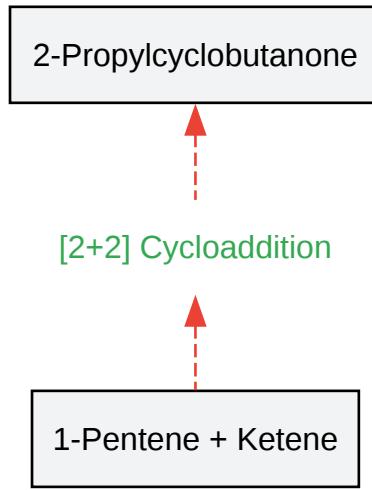
Caption: 2D structure of **2-propylcyclobutanone**.

Synthesis and Manufacturing

The construction of the cyclobutanone ring is most efficiently achieved through [2+2] cycloaddition reactions.^[4] This approach involves the reaction of a ketene with an alkene, which often proceeds with high regio- and stereoselectivity.^[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection for **2-propylcyclobutanone** identifies 1-pentene and a ketene (or a ketene equivalent) as the primary starting materials. This disconnection highlights the power of the [2+2] cycloaddition as a key bond-forming strategy.



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Caption: Retrosynthetic analysis for **2-propylcyclobutanone**.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol describes a representative synthesis of **2-propylcyclobutanone** from 1-pentene and dichloroketene, generated in situ, followed by reductive dehalogenation. Dichloroketene is a commonly used, highly reactive ketene equivalent.

Causality: The use of trichloroacetyl chloride and activated zinc generates dichloroketene, which is too reactive to isolate. The cycloaddition with 1-pentene is concerted and follows Woodward-Hoffmann rules. Subsequent dechlorination with zinc dust is a standard method for removing vicinal dihalides.

Protocol:

- **Reaction Setup:** To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N_2), add activated zinc dust (2.0 eq) and 100 mL of anhydrous diethyl ether.
- **Addition of Alkene:** Add 1-pentene (1.5 eq) to the vigorously stirred suspension.
- **Ketene Generation & Cycloaddition:** Prepare a solution of trichloroacetyl chloride (1.0 eq) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the zinc/alkene suspension over 2 hours via an addition funnel. Maintain the reaction temperature at 0-5 °C using an ice bath.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the trichloroacetyl chloride is consumed.
- **Dechlorination:** Upon completion, add zinc dust (3.0 eq) and 20 mL of glacial acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.
- **Workup:** Filter the reaction mixture through a pad of celite to remove excess zinc and salts, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous $NaHCO_3$ solution, water, and brine.
- **Purification:** Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via fractional distillation or flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure **2-propylcyclobutanone**.

- Characterization: Confirm the structure of the product using ^1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). The expected yield is typically in the range of 50-70%.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the **2-propylcyclobutanone** structure relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching absorption. Due to the increased s-character of the C-C bonds and angle strain within the four-membered ring, the C=O stretch of cyclobutanone is shifted to a significantly higher wavenumber compared to acyclic or larger-ring ketones.^[7]

- Expected Absorption: A strong, sharp peak at approximately $1780\text{-}1785\text{ cm}^{-1}$. For comparison, the C=O stretch in a typical acyclic ketone like 2-butanone appears around 1715 cm^{-1} .^{[7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum will be complex due to diastereotopic protons on the cyclobutane ring.
 - Propyl Group: A triplet at ~ 0.9 ppm (3H, $-\text{CH}_3$), a sextet at $\sim 1.4\text{-}1.6$ ppm (2H, $-\text{CH}_2\text{-CH}_3$), and a multiplet at $\sim 1.3\text{-}1.5$ ppm (2H, $-\text{CH}_2\text{-C}_2\text{H}_5$).
 - Ring Protons: A series of complex multiplets between ~ 1.8 and ~ 3.2 ppm. The single proton at the C2 position, adjacent to both the carbonyl and the propyl group, will likely be the most downfield of the ring protons.
- ^{13}C NMR: The carbon spectrum provides a clear fingerprint of the carbon skeleton.
 - Carbonyl Carbon: A characteristic signal in the downfield region, expected at >200 ppm.
 - Ring Carbons: Three distinct signals for the sp^3 -hybridized ring carbons.

- Propyl Carbons: Three distinct signals for the propyl group carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to characteristic fragmentation patterns.

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 112$).
- Key Fragments:
 - Alpha-Cleavage: Loss of the propyl radical ($\bullet C_3H_7$) is a highly favorable pathway, leading to a prominent peak at $m/z = 69$.
 - McLafferty Rearrangement: If sterically feasible, this can lead to a fragment at $m/z = 70$.
 - Ring Fragmentation: Cleavage of the cyclobutane ring can occur, for instance, via a retro-[2+2] cycloelimination, potentially leading to fragments corresponding to ethylene and propylketene.

Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Value/Pattern	Rationale
IR	C=O Stretch	~1780 cm ⁻¹	Ring strain increases frequency.
¹ H NMR	-CH ₃ (propyl)	~0.9 ppm (triplet)	Standard alkyl region, split by adjacent CH ₂ .
Ring Protons	~1.8-3.2 ppm (multiplets)	Complex splitting due to restricted rotation and diastereotopicity.	
¹³ C NMR	C=O	>200 ppm	Characteristic for a ketone carbonyl.
MS (EI)	M ⁺	112	Molecular ion peak.
Major Fragment	69	Loss of propyl radical via alpha-cleavage.	

Reactivity and Synthetic Utility

The unique structural features of **2-propylcyclobutanone**—namely its ring strain and the presence of the carbonyl group—govern its reactivity.

Reactions at the Carbonyl Group

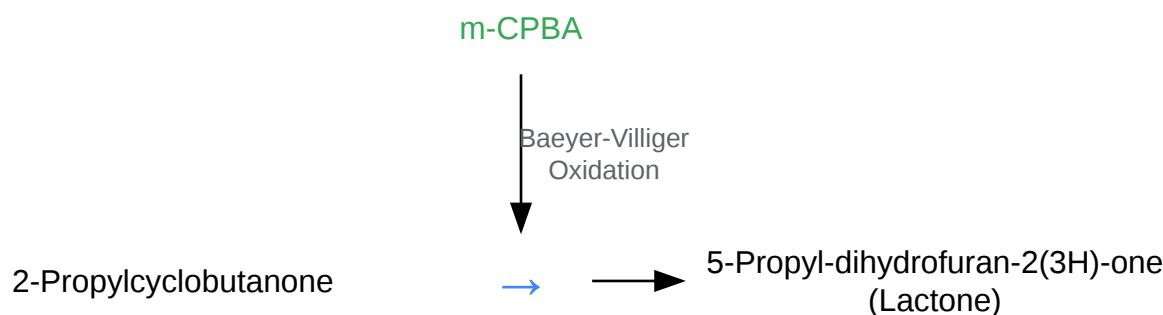
The carbonyl group undergoes standard ketone reactions, such as reduction to the corresponding alcohol (2-propylcyclobutanol), Wittig olefination to form an exocyclic double bond, and addition of organometallic reagents.

Ring-Expansion and Ring-Opening Reactions

The relief of ring strain is a powerful thermodynamic driving force for many reactions involving cyclobutanones.

- Baeyer-Villiger Oxidation: Treatment of **2-propylcyclobutanone** with a peroxy acid (e.g., m-CPBA) will result in a ring expansion to form a five-membered lactone (a cyclic ester). This is a highly reliable and synthetically useful transformation.

- Radical-Mediated Opening: Under radical conditions, the C-C bond adjacent to the iminyl radical (formed from the corresponding oxime) can cleave, providing a cyano-substituted alkyl radical.[9] This strategy avoids the use of toxic cyanide reagents and opens pathways to a variety of functionalized acyclic products.[9][10]



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Caption: Baeyer-Villiger ring expansion of **2-propylcyclobutanone**.

Relevance in Drug Discovery and Development

The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[3] Its rigid, three-dimensional structure offers several advantages over more common, flexible alkyl chains or planar aromatic rings.

- Conformational Restriction: The puckered cyclobutane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3][11]
- Improved Metabolic Stability: Replacing a metabolically labile group (like an isopropyl group) with a cyclobutane ring can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
- Vectorial Projection of Substituents: The defined geometry of the ring allows for precise positioning of pharmacophoric groups into the binding pocket of a protein.
- Key Synthetic Intermediate: As demonstrated, cyclobutanones are precursors to a wide range of other molecules. Their derivatives are used in the synthesis of antibiotics, antivirals,

and anticancer agents, making them indispensable intermediates in pharmaceutical development.^{[11][12]} Recently, cyclobutanone derivatives have been designed and screened as potential inhibitors for enzymes like diaminopimelate desuccinylase (DapE), a promising antibiotic target.^[12]

Conclusion

2-Propylcyclobutanone serves as an exemplary case study for understanding the rich chemistry of substituted cyclobutanones. Its structure is defined by a chiral center and a puckered, strained four-membered ring that profoundly influences its spectroscopic signatures and chemical reactivity. The high-frequency carbonyl stretch in its IR spectrum, the complex splitting patterns in its NMR spectra, and its propensity for ring-expansion reactions are all direct consequences of this unique structural framework. For drug development professionals and synthetic chemists, **2-propylcyclobutanone** and its analogs represent not just stable molecules, but versatile platforms for creating complex, three-dimensional structures with significant potential in the design of next-generation therapeutics.

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